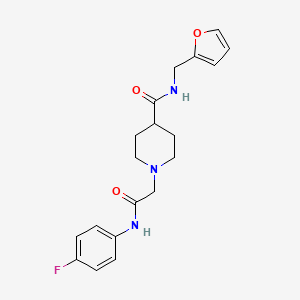

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

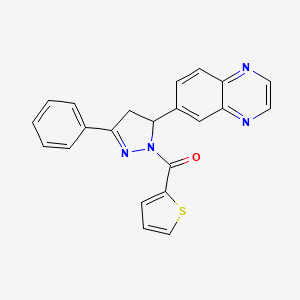

Overview

Description

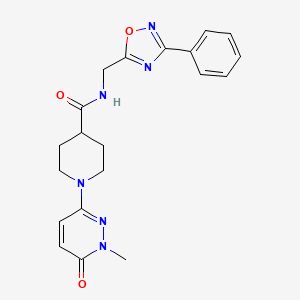

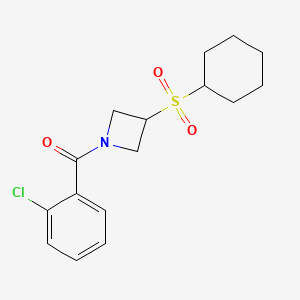

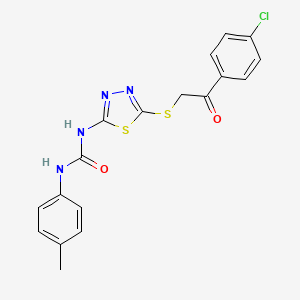

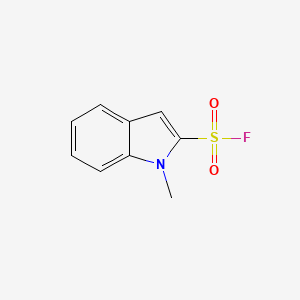

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

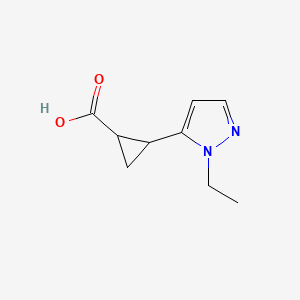

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the final product.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

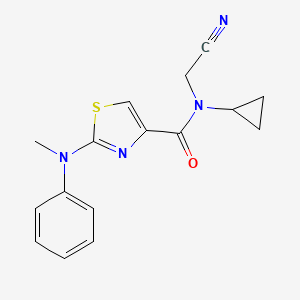

This involves studying the reactions the compound undergoes, including its reactivity, selectivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability, as well as its spectral properties.Scientific Research Applications

Discovery of Selective Kinase Inhibitors

Research on compounds with similar structural features has led to the discovery of selective inhibitors targeting specific kinases involved in cancer and other diseases. For example, the development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective Met kinase inhibitor, showcases the therapeutic potential of such molecules. This compound demonstrated tumor stasis in vivo and has been advanced into clinical trials due to its efficacy and safety profile (Schroeder et al., 2009).

Antibacterial Agents

Similar structural analogs have been explored for their antibacterial properties, leading to the synthesis and evaluation of compounds with potent activity against various bacterial strains. For instance, research on pyridonecarboxylic acids as antibacterial agents identified molecules with significant activity, underscoring the role of these compounds in developing new antibiotics (Egawa et al., 1984).

Antiprotozoal Agents

Compounds featuring similar functional groups have shown promise as antiprotozoal agents. Studies involving the synthesis and evaluation of dicationic imidazo[1,2-a]pyridines, for example, revealed potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering new avenues for treating protozoal infections (Ismail et al., 2004).

Neuroinflammation Imaging

Research on fluorine-containing compounds for PET imaging of neuroinflammation targets such as the colony-stimulating factor 1 receptor (CSF1R) highlights the potential of these molecules in diagnosing and studying neurodegenerative diseases. The development of fluorine-labeled ligands for CSF1R imaging provides valuable tools for understanding the role of microglia in conditions like Alzheimer's disease (Lee et al., 2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures.

Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.

Please consult with a professional chemist or a trusted source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.

properties

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c20-15-3-5-16(6-4-15)22-18(24)13-23-9-7-14(8-10-23)19(25)21-12-17-2-1-11-26-17/h1-6,11,14H,7-10,12-13H2,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZLAMYKRCNMHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CO2)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2844673.png)

![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)

![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)

![3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844685.png)

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)

![methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2844693.png)